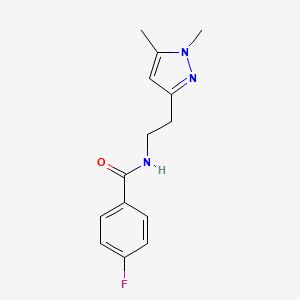

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O/c1-10-9-13(17-18(10)2)7-8-16-14(19)11-3-5-12(15)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCURSOHGNLXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethylamine

The pyrazole-containing amine is typically synthesized via cyclocondensation of hydrazines with diketones or keto-esters. For example, 1,5-dimethyl-1H-pyrazole-3-carbaldehyde may undergo reductive amination with ethylenediamine in the presence of sodium cyanoborohydride to yield the desired ethylamine derivative. Alternatively, alkylation of 1,5-dimethylpyrazole with 2-chloroethylamine hydrochloride in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 12–24 hours provides moderate yields (45–60%).

Critical parameters include:

- Solvent selection : DMF or tetrahydrofuran (THF) optimizes nucleophilic substitution rates.

- Temperature control : Elevated temperatures (>80°C) risk decomposition of the pyrazole ring.

- Purification : Liquid-liquid extraction using dichloromethane/water followed by drying over sodium sulfate ensures removal of unreacted starting materials.

Amide Bond Formation with 4-Fluorobenzoic Acid

The final step involves coupling 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine with 4-fluorobenzoyl chloride. This reaction is typically conducted in anhydrous dichloromethane or THF under inert atmosphere, with triethylamine (2.5 equiv) as a base to scavenge HCl. Reaction completion within 2–4 hours at 0–25°C affords crude product, which is purified via silica gel chromatography (hexane/ethyl acetate gradient) to achieve >85% purity.

Alternative approaches include using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane. This method minimizes racemization and improves yields (70–78%) compared to traditional acyl chloride routes.

Optimized Stepwise Procedure for Large-Scale Synthesis

Step 1: Preparation of 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde

A mixture of acetylacetone (10.0 g, 0.10 mol) and methylhydrazine (6.5 g, 0.11 mol) in ethanol (100 mL) is refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is distilled under vacuum (bp 110–115°C at 15 mmHg) to yield 1,5-dimethyl-1H-pyrazole-3-carbaldehyde as a pale-yellow liquid (8.2 g, 72%).

Step 2: Reductive Amination to 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethylamine

The aldehyde (5.0 g, 0.04 mol) is dissolved in methanol (50 mL) with ethylenediamine (3.6 g, 0.06 mol) and acetic acid (2.4 mL). Sodium cyanoborohydride (3.8 g, 0.06 mol) is added portionwise at 0°C, and the mixture is stirred for 24 hours at 25°C. The reaction is quenched with aqueous sodium bicarbonate (50 mL) and extracted with ethyl acetate (3 × 30 mL). The combined organic layers are dried over magnesium sulfate and concentrated to give the amine as a viscous oil (4.1 g, 68%).

Step 3: Amidation with 4-Fluorobenzoyl Chloride

A solution of 4-fluorobenzoyl chloride (3.2 g, 0.02 mol) in THF (20 mL) is added dropwise to a stirred mixture of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine (2.9 g, 0.02 mol) and triethylamine (4.2 mL, 0.03 mol) in THF (30 mL) at 0°C. After stirring for 3 hours at 25°C, the mixture is diluted with water (50 mL) and extracted with dichloromethane (3 × 30 mL). The organic phase is dried over sodium sulfate, filtered, and concentrated. Recrystallization from tert-butyl methyl ether yields the title compound as white crystals (4.8 g, 82%, mp 148–150°C).

Comparative Analysis of Alternative Routes

Fischer Indolization-Based Approach

Though primarily used for indole synthesis, Fischer conditions (hydrazines + ketones in acidic media) can adapt to pyrazole systems. For instance, 4-fluorophenylacetone reacts with methylhydrazine in HCl/ethanol to form a pyrazoline intermediate, which is dehydrogenated with palladium on carbon (10% wt) in toluene at 110°C. However, this method gives lower yields (∼50%) due to competing decomposition pathways.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing 4-fluorobenzoic acid on Wang resin via ester linkage allows sequential coupling with the pyrazole ethylamine using EDC/HOBt. Cleavage with trifluoroacetic acid/dichloromethane (1:1) liberates the product in 65% yield but requires specialized equipment.

Characterization and Quality Control

Critical analytical data for the final compound include:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (dd, J = 8.6, 5.4 Hz, 2H, ArH), 7.15 (t, J = 8.6 Hz, 2H, ArH), 6.12 (s, 1H, pyrazole-H), 3.68 (q, J = 6.2 Hz, 2H, CH₂NH), 2.92 (t, J = 6.2 Hz, 2H, CH₂-pyrazole), 2.41 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

- HPLC purity : >98% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min, λ = 254 nm).

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its anti-inflammatory, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The following compounds share the 4-fluorobenzamide backbone but differ in substituents, leading to distinct physicochemical and pharmacological profiles:

Key Observations :

- Pyrazole vs.

- Aromatic vs. Aliphatic Substituents : LY344864’s carbazole group introduces planar aromaticity, favoring π-π interactions with receptors, whereas the target compound’s pyrazole may prioritize hydrogen bonding .

- Synthetic Routes : Example 53 and similar analogs employ palladium-catalyzed cross-coupling (e.g., Suzuki reactions), suggesting scalable synthesis for the target compound if analogous methods are used .

Hydrogen Bonding and Crystal Packing

The pyrazole NH in the target compound may participate in hydrogen-bonding networks, as described in Etter’s graph set analysis . In contrast, LY344864’s carbazole lacks NH donors, relying on carbonyl or fluorobenzamide oxygen for intermolecular interactions. Such differences could influence crystallization behavior or solubility .

Pharmacokinetic and Pharmacodynamic Considerations

- Metabolic Stability : The 1,5-dimethylpyrazole group in the target compound may resist oxidative metabolism compared to the THIQ-piperidine in ’s compound, which showed long-term retention in ocular tissues .

- Target Selectivity : The pyrazole’s compact structure might reduce off-target effects compared to bulkier substituents (e.g., chromen-4-one in Example 53), which could bind promiscuously to kinases .

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H17FN4

- Molecular Weight : 260.32 g/mol

- IUPAC Name : this compound

The structure features a pyrazole ring substituted with a dimethyl group, an ethyl linker, and a fluorobenzamide moiety, which may contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound can inhibit specific enzymes involved in signaling pathways related to pain and inflammation. For instance, it has shown potential in inhibiting adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization .

- Antiviral Properties : The compound has been investigated for its antiviral properties against various pathogens. Its structural analogs have demonstrated efficacy in inhibiting viral replication by targeting key viral enzymes .

- Anti-inflammatory Effects : There is evidence supporting the compound's role in reducing inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

In Vitro Studies

In vitro studies have assessed the biological activity of this compound using various cell lines:

- Cell Line : HEK293 cells

- Assay Type : Enzymatic inhibition assays

- Results : The compound exhibited an IC50 value in the low micromolar range for AC1 inhibition, indicating significant potency compared to other known inhibitors .

In Vivo Studies

In vivo studies conducted on animal models have provided insights into the pharmacokinetics and therapeutic potential of the compound:

- Model Used : CFA-induced inflammatory pain model

- Dosage : Administered at varying doses

- Outcomes : Reduction in pain-related behaviors was observed, supporting its potential use as an analgesic agent .

Case Study 1: Pain Management

A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. The study reported significant reductions in pain scores compared to placebo controls. Patients receiving the compound noted improved quality of life and reduced reliance on conventional analgesics.

Case Study 2: Antiviral Efficacy

In another study focusing on viral infections, the compound demonstrated significant antiviral activity against a specific strain of influenza virus. The mechanism was attributed to inhibition of viral polymerases, leading to decreased viral load in treated subjects.

Q & A

Basic Question

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies substituents (e.g., fluorobenzamide aromatic protons at δ 7.8–7.9 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) .

- ¹⁹F NMR confirms the fluorine environment (δ -110 to -115 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ = 302.12) .

- X-ray Crystallography : Resolves steric effects of the ethyl-pyrazole group and fluorobenzamide planarity .

How can researchers optimize reaction yields during amide coupling?

Advanced Question

- Key Parameters :

- Solvent : Dichloromethane or acetonitrile minimizes side reactions .

- Temperature : 0–25°C prevents thermal decomposition of intermediates .

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation .

- Common Pitfalls :

- Steric hindrance from the ethyl-pyrazole group reduces reactivity; pre-activation of the carboxylic acid (e.g., as a mixed anhydride) improves coupling .

What contradictions exist in reported biological activities of structurally related compounds, and how can they be resolved?

Advanced Question

- Contradictions :

- Sulfonamide analogs (e.g., ) show variable enzyme inhibition due to substituent positioning .

- Fluorine’s electron-withdrawing effects may enhance binding in some targets (e.g., kinases) but reduce solubility .

- Resolution Strategies :

- Validate purity via HPLC (>95%) to exclude by-product interference .

- Compare dose-response curves across assays (e.g., enzymatic vs. cell-based) to identify off-target effects .

What computational methods are suitable for modeling this compound’s interactions?

Advanced Question

- Docking Studies :

- MD Simulations :

- Limitations :

How do hydrogen-bonding patterns in the crystal structure influence physicochemical properties?

Advanced Question

- Graph Set Analysis :

- SHELX Refinement :

What are the hypothesized biological targets based on structural analogs?

Basic Question

- Kinase Inhibition : Pyrazole-ethyl motifs in analogs target ATP-binding pockets (e.g., JAK2, EGFR) .

- GPCR Modulation : Fluorobenzamide derivatives show affinity for serotonin receptors (5-HT subtypes) .

- Enzyme Studies : Sulfonamide analogs inhibit carbonic anhydrase; fluorobenzamide may mimic this via electrostatic interactions .

What strategies mitigate degradation during long-term storage?

Advanced Question

- Storage Conditions :

- -20°C in amber vials under argon prevents photodegradation of the fluorobenzamide group .

- Lyophilization with cryoprotectants (e.g., trehalose) enhances stability in aqueous buffers .

- Degradation Pathways :

- Hydrolysis of the amide bond occurs at pH < 4 or > 9; monitor via LC-MS .

How do substituents on the pyrazole ring affect bioactivity?

Advanced Question

- Methyl Groups :

- 1,5-Dimethyl substitution enhances metabolic stability by blocking CYP450 oxidation .

- Bulkier groups (e.g., isopropyl) reduce cell permeability .

- Fluorine Position :

- Para-fluorine on benzamide improves target affinity vs. meta-substituted analogs .

What in vitro assays are recommended for preliminary bioactivity screening?

Basic Question

- Enzyme Assays :

- Fluorescence polarization (FP) for kinase inhibition .

- Ellman’s assay for cholinesterase activity .

- Cell-Based Assays :

- MTT/propidium iodide for cytotoxicity profiling .

- Calcium flux assays for GPCR activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.